2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine
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Overview
Description
2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the oxadiazole ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative using cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzene
- 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene
Comparison: Compared to its analogs, 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine exhibits unique properties due to the presence of the pyridine ring. This ring enhances its ability to participate in coordination chemistry and increases its potential as a ligand in metal-catalyzed reactions. Additionally, the trifluoromethyl group imparts greater stability and lipophilicity compared to other substituents .
Properties
Molecular Formula |
C14H8F3N3O |
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Molecular Weight |
291.23 g/mol |
IUPAC Name |
5-pyridin-2-yl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)10-6-4-9(5-7-10)12-19-13(21-20-12)11-3-1-2-8-18-11/h1-8H |
InChI Key |
KXSKYMLKWJNUOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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